molecular formula C11H9NO3 B054991 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 124281-65-8

4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Cat. No. B054991
CAS RN: 124281-65-8
M. Wt: 203.19 g/mol
InChI Key: BZOSLZIOHCOEKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, often involves strategies that ensure the introduction of functional groups at specific positions on the quinoline nucleus. A common approach includes the alkaline hydrolysis of esters derived from the quinoline carboxylic acids, which is accompanied by decarboxylation and leads to the formation of targeted quinoline carboxylic acids (Ukrainets, Sidorenko, Gorokhova, & Shishkina, 2006).

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown the synthesis of derivatives related to 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, exploring their potential anticancer activities. For instance, the creation of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has been investigated for their effects against the breast cancer MCF-7 cell line. These compounds, synthesized through a series of chemical reactions starting from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, showed significant anticancer activity in preliminary screenings, suggesting a potential therapeutic application in oncology (Gaber et al., 2021).

Radiosynthesis for SPECT Tracer Studies

Another application involves the radiosynthesis of related compounds for use in Single Photon Emission Computed Tomography (SPECT) studies, specifically targeting the N-methyl-D-aspartate (NMDA) receptor in the human brain. The research demonstrates the successful synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, aiming to develop a tracer for neurological imaging and research, providing insights into various brain disorders and their treatment (Dumont & Slegers, 1996).

Exploration of Chemical Properties and Synthesis Methods

There is also interest in the fundamental chemical properties and synthesis methods of this compound and its derivatives. Studies have been conducted to understand the alkaline hydrolysis and decarboxylation reactions associated with these compounds, leading to the development of new synthetic pathways and the exploration of their potential applications in various fields, including pharmaceuticals and materials science (Ukrainets et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-methyl-2-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-10(13)12-9-5-7(11(14)15)2-3-8(6)9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOSLZIOHCOEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559329
Record name 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124281-65-8
Record name 4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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